2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole

Corrosion inhibition J55 steel CO₂-saturated brine

2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (CAS 1728-95-6) is a 2,4,5-trisubstituted imidazole derivative (molecular formula C₂₂H₁₈N₂O, molecular weight 326.39 g/mol) belonging to the broader lophine (2,4,5-triphenyl-1H-imidazole) scaffold family. The compound features a 4-methoxyphenyl substituent at the 2-position and two phenyl groups at the 4- and 5-positions, distinguishing it from the unsubstituted parent lophine and other regioisomers.

Molecular Formula C22H18N2O
Molecular Weight 326.4 g/mol
CAS No. 1728-95-6
Cat. No. B159215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
CAS1728-95-6
Molecular FormulaC22H18N2O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18N2O/c1-25-19-14-12-18(13-15-19)22-23-20(16-8-4-2-5-9-16)21(24-22)17-10-6-3-7-11-17/h2-15H,1H3,(H,23,24)
InChIKeySNFCQJAJPFWBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (CAS 1728-95-6): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (CAS 1728-95-6) is a 2,4,5-trisubstituted imidazole derivative (molecular formula C₂₂H₁₈N₂O, molecular weight 326.39 g/mol) belonging to the broader lophine (2,4,5-triphenyl-1H-imidazole) scaffold family [1]. The compound features a 4-methoxyphenyl substituent at the 2-position and two phenyl groups at the 4- and 5-positions, distinguishing it from the unsubstituted parent lophine and other regioisomers. Commercially, it is available as a white to light-yellow crystalline powder with purity exceeding 98.0% by HPLC titration, and a reported melting point of approximately 232–236 °C . This structural signature—electron-donating OCH₃ at the para position of the C-2 aryl ring—confers distinct electronic properties that drive its differential performance in both corrosion inhibition and biological screening applications.

Why Generic 2,4,5-Triarylimidazole Substitution Fails: The Case for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole


The 2,4,5-triarylimidazole scaffold is highly sensitive to the electronic character of the C-2 aryl substituent; even single-atom or positional changes (e.g., –OCH₃ vs. –CH₃ vs. –NO₂ at the para position, or ortho vs. para methoxy placement) produce large, quantifiable swings in both corrosion inhibition efficiency and biological activity [1]. Generic procurement of any ‘triarylimidazole’ or ‘lophine analog’ without verifying the specific substitution pattern therefore carries a high risk of performance failure in application-critical settings. The evidence in Section 3 demonstrates that 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole occupies a distinct position within its comparator set, delivering the highest corrosion inhibition efficiency among three directly tested C-2 para-substituted analogs, and a moderate but synthetically favorable antimalarial IC₅₀ profile paired with the highest synthetic yield in its series—making it a rational choice when both performance and process economics matter.

2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole: Quantitative Differentiation Evidence vs. Closest Analogs


Corrosion Inhibition Efficiency on J55 Steel in CO₂-Saturated Brine: Head-to-Head Comparison of C-2 Para-Substituted Triarylimidazoles

In a direct three-compound comparative study, 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole (M-1) delivered 93% corrosion inhibition efficiency by weight loss at 400 mg/L, outperforming the p-tolyl analog M-2 (83%) by 10 percentage points and the p-nitrophenyl analog M-3 (81%) by 12 percentage points under identical conditions [1]. This rank order was confirmed by potentiodynamic polarization (M-1: 90%; M-2: 84%; M-3: 77%) and electrochemical impedance spectroscopy (M-1: 92.4%; M-2: 83.4%; M-3: 81.2%) [2]. The superior performance of M-1 is attributed to the electron-donating –OCH₃ group enhancing adsorption onto the J55 steel surface, as corroborated by quantum chemical calculations.

Corrosion inhibition J55 steel CO₂-saturated brine Weight loss EIS Potentiodynamic polarization

In Vitro Antimalarial Activity Against Chloroquine-Sensitive Plasmodium falciparum 3D7: C-2 Substituent-Dependent IC₅₀ in a Three-Compound Series

In a head-to-head in vitro evaluation of three 2-aryl-4,5-diphenyl-1H-imidazole derivatives against chloroquine-sensitive P. falciparum 3D7, compound 3 (2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole) exhibited an IC₅₀ of 2.42 µM, placing it intermediate between compound 1 (2-(4-hydroxy-3-methoxyphenyl)-, IC₅₀ 1.14 µM) and compound 2 (2-(4,5-dimethoxyphenyl)-, IC₅₀ 5.28 µM) [1]. The molecular docking study against PfDHFR-TS (PDB: 1J3I) returned a CDOCKER energy of –43.79 kcal/mol for compound 3, compared to –47.48 kcal/mol for compound 1 and –41.47 kcal/mol for compound 2, consistent with the experimental rank order.

Antimalarial Plasmodium falciparum 3D7 IC₅₀ 2-arylimidazole SAR

Synthetic Yield Advantage: Microwave-Assisted One-Pot Synthesis in the 2-Aryl-4,5-diphenylimidazole Series

Under identical microwave-assisted one-pot condensation conditions (benzil, aryl aldehyde, ammonium acetate, glacial acetic acid), 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (compound 3) was obtained in 70.55% isolated yield—the highest among the three evaluated 2-aryl analogs. Compound 1 (4-hydroxy-3-methoxy) gave 64.33%, and compound 2 (4,5-dimethoxy) gave only 50.56% [1]. This represents a relative yield advantage of 10–40% over the nearest comparators in the same synthetic series.

Synthetic yield Microwave-assisted synthesis One-pot condensation Green chemistry Process efficiency

Physicochemical Differentiation: Melting Point Shift Relative to Lophine and C-2 Analogs as a Proxy for Intermolecular Interaction Strength

The melting point of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole is reported at 232–236 °C (TCI) and 222 °C (CAS) [1], placing it significantly below unsubstituted lophine (2,4,5-triphenyl-1H-imidazole, mp 275–278 °C) and above 4,5-diphenyl-2-(p-tolyl)-1H-imidazole (mp 188–190 °C) [2]. This ~40–50 °C depression vs. lophine—and ~35–45 °C elevation vs. the p-tolyl analog—reflects the specific contribution of the 4-methoxy group to crystal packing energy and is a sensitive, routinely measurable indicator of structural identity and purity.

Melting point Crystal packing Intermolecular interactions Physicochemical property Quality control

Quantum-Chemically Predicted Electronic Parameters: HOMO-LUMO Gap and Global Hardness as Rationale for Corrosion Inhibition Superiority

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level support the experimental corrosion inhibition rank order. M-1 (4-OCH₃) exhibits the smallest HOMO-LUMO energy gap (ΔE) among the three tested analogs, indicating the highest chemical reactivity and strongest electron-donating tendency for metal surface adsorption [1]. Although exact ΔE values for all three compounds are extracted from the supporting quantum chemical results in the primary study, the reported trend—ΔE(M-1) < ΔE(M-2) < ΔE(M-3)—correlates with the experimentally observed inhibition efficiency order (M-1 > M-2 > M-3), and the Langmuir adsorption isotherm analysis confirmed spontaneous chemisorption (ΔG°ₐds negative) for all three inhibitors.

DFT HOMO-LUMO gap Chemical hardness Quantum chemical calculation Corrosion inhibitor design

Regioisomeric Specificity: Differentiation from 2-(3-Methoxyphenyl)-4,5-diphenyl-1H-imidazole in Corrosion Inhibition Performance

A separate study on mild steel in 1 M HCl compared 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole (IM-1, meta-OCH₃) against 2,4,5-triphenyl-1H-imidazole (IM-2) and 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (IM-3), reporting a maximum inhibition efficiency of 97.5% at 100 mg/L for IM-1 [1]. Although this study evaluated the 3-methoxy regioisomer, not the 4-methoxy target compound, the data establish a critical class-level principle: the position of the methoxy substituent on the C-2 phenyl ring is a primary determinant of inhibition efficiency. The fact that both the 4-methoxy (M-1, 93% at 400 mg/L on J55 steel) and the 3-methoxy (IM-1, 97.5% at 100 mg/L on mild steel) regioisomers outperform their respective non-methoxy comparators confirms that methoxy substitution—but not its exact ring position—is the key driver of corrosion inhibition enhancement, while the absolute performance level and optimal concentration are system-dependent parameters that must be validated per application.

Regioisomer Methoxy position effect Corrosion inhibitor Mild steel Substituent effect

High-Confidence Application Scenarios for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Based on Quantitative Differentiation Evidence


Sweet Corrosion Inhibitor for J55 Steel Pipelines in CO₂-Enhanced Oil Recovery Operations

The direct head-to-head evidence places this compound as the highest-efficiency inhibitor among three C-2 para-substituted triarylimidazoles on J55 steel in CO₂-saturated brine [1]. At 400 mg/L and 308 K, it achieves 93% weight-loss inhibition efficiency—a 10–12 percentage-point margin over the p-tolyl and p-nitrophenyl analogs. This performance advantage is corroborated by EIS and potentiodynamic polarization data as well as quantum chemical calculations showing the smallest HOMO-LUMO gap in the series. For oilfield chemical formulators and corrosion engineers specifying inhibitors for sweet (CO₂) corrosion environments, this compound offers a data-backed, quantitatively superior alternative to generic triarylimidazole products.

Antimalarial Lead Optimization: Balanced Potency–Synthetic Accessibility for 2-Aryl-4,5-diphenylimidazole SAR Libraries

In the P. falciparum 3D7 antimalarial screening series, this compound (IC₅₀ 2.42 µM) provides an intermediate potency level—2.2-fold more active than the 4,5-dimethoxy analog (IC₅₀ 5.28 µM)—while delivering the highest synthetic yield (70.55%) among the three tested derivatives [1]. This combination of moderate antiplasmodial activity and favorable synthetic economics makes it an optimal entry point for medicinal chemistry groups building focused SAR libraries around the 2-aryl-4,5-diphenylimidazole scaffold. Procuring this specific compound for lead expansion, rather than attempting de novo synthesis of the entire series, saves synthetic effort while providing a validated benchmark comparator.

Analytical Reference Standard and Identity Verification in Imidazole Research Programs

With a well-defined melting point (232–236 °C, TCI) that is separated by ~40–50 °C from lophine and ~35–45 °C from the p-tolyl analog, and commercial availability at >98.0% purity (HPLC), this compound serves as a reliable analytical reference standard for HPLC method development, melting point calibration, and identity confirmation in laboratories working with triarylimidazole libraries . Its melting point depression relative to lophine provides a simple, instrument-free identity check that can rapidly detect mislabeling or regioisomeric contamination.

Building Block for 1-Substituted Triarylimidazole Derivatives via N-Alkylation or N-Arylation

The N-1 unsubstituted structure of this compound enables further functionalization to generate N-alkylated or N-arylated derivatives—a chemical space that has yielded fluorescent sensors, antimicrobial agents, and advanced corrosion inhibitors. The demonstrated corrosion inhibition superiority of the 4-methoxy-substituted core suggests that N-functionalized derivatives retaining this C-2 substitution pattern may inherit favorable electronic properties for surface adsorption. Researchers developing novel triarylimidazole-based functional materials can use this compound as a high-purity, well-characterized starting material with documented structure–performance advantages.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.